molecular formula C4F6N2O B14159283 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole CAS No. 4314-43-6

3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B14159283
CAS No.: 4314-43-6
M. Wt: 206.05 g/mol
InChI Key: PXUPXSBNYNHILS-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with phosphoryl chloride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety considerations, such as handling of trifluoromethylated intermediates and by-products, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various trifluoromethylated heterocycles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death . The compound’s ability to stabilize transition states and activate substrates through hydrogen bonding is also a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of two trifluoromethyl groups further enhances its stability and makes it a valuable compound in various applications .

Properties

CAS No.

4314-43-6

Molecular Formula

C4F6N2O

Molecular Weight

206.05 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C4F6N2O/c5-3(6,7)1-11-2(13-12-1)4(8,9)10

InChI Key

PXUPXSBNYNHILS-UHFFFAOYSA-N

Canonical SMILES

C1(=NOC(=N1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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